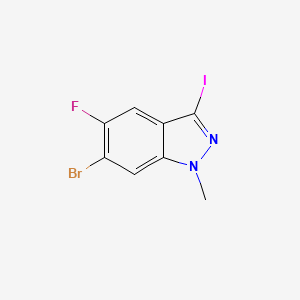

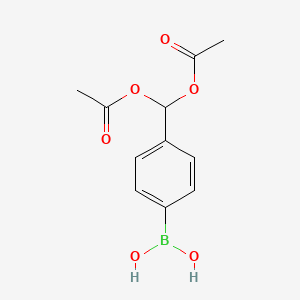

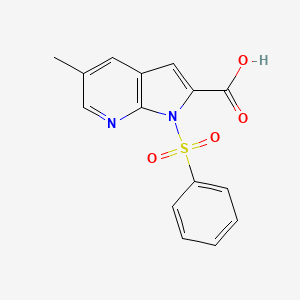

![molecular formula C9H8N2O2S B566949 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1256833-38-1](/img/structure/B566949.png)

4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has a methylthio group attached to it .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyridine derivatives . For example, squaric acid has been used as a coformer to pyridine carboxylic acid cocrystallization . Another method involves the reaction of α-methyl or α-methylene ketones with formamide .

Molecular Structure Analysis

The molecular structure of “4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” can be inferred from similar compounds. For instance, the structure of 2-(methylthio)pyridine-3-carboxylic acid has been reported .

Chemical Reactions Analysis

Pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine, have been studied for their various chemical reactions . For instance, they have been used in the synthesis of pyrimidine derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Pyrrolopyridine analogs, including structures similar to 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have been synthesized from various starting materials, demonstrating the versatility in creating compounds with antibacterial properties. For example, a synthesized compound showed in vitro antibacterial activity (Toja et al., 1986).

- Another study explored the functionalization of cyclic amines, leading to the creation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Structural Analysis and Synthesis Techniques

- In the synthesis and transformation of pyrrole derivatives, the character of substituents significantly influences the reaction and yield of the product, highlighting the complexity of manipulating such molecules (Kaigorodova et al., 2004).

- The study of crystal structures of related compounds shows the importance of supramolecular synthons in crystal engineering strategies for pyridine and pyrazine carboxylic acids (Vishweshwar et al., 2002).

Novel Synthesis Approaches

- Research has developed efficient routes to novel pyrrolopyridines, demonstrating the potential for creating diverse compounds with specific functional groups (Vilches-Herrera et al., 2013).

- The creation of a library of fused pyridine-4-carboxylic acids through Combes-type reactions highlights the extensive potential for synthesizing various heterocyclic structures (Volochnyuk et al., 2010).

Antiviral and Antibacterial Activities

- Some derivatives of pyrrolopyridines, including those structurally related to 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, have shown antiviral activity against Herpes simplex virus and other viruses (Bernardino et al., 2007).

- The synthesis of an analog of nalidixic acid showed weak antibacterial activity against pathogens like S. Aureus and E. Coli (Bacon & Daum, 1991).

Electrochemical Studies

- Electrochemical studies of related compounds, such as 2-methylthiopyridin-4-carboxylic acid, provide insights into their behavior under different conditions, which can be crucial for understanding the properties of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Lejeune et al., 1992).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s structurally related to pyridinecarboxylic acids , which are known to interact with various biological targets

Mode of Action

The exact mode of action of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures are often involved in transition metal catalysed carbon–carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling .

Biochemical Pathways

Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction , which is a key process in organic synthesis. This reaction involves the formation of a carbon-carbon bond, which can lead to significant downstream effects in biochemical pathways.

Result of Action

Related compounds are known to participate in carbon–carbon bond forming reactions , which can lead to significant changes in molecular structures and potentially affect cellular processes.

Propriétés

IUPAC Name |

4-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-14-7-2-3-10-8-5(7)4-6(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRSUCDPUGECST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C2C=C(NC2=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721427 |

Source

|

| Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256833-38-1 |

Source

|

| Record name | 4-(Methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

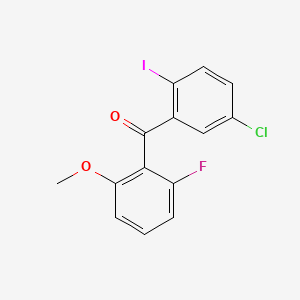

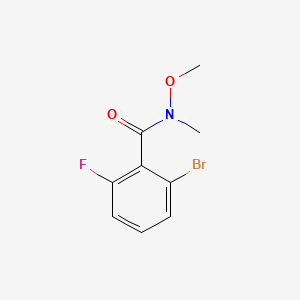

![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)

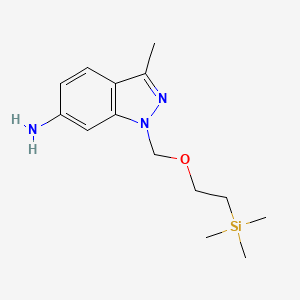

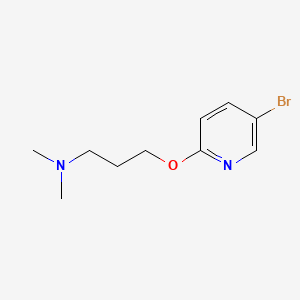

![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)

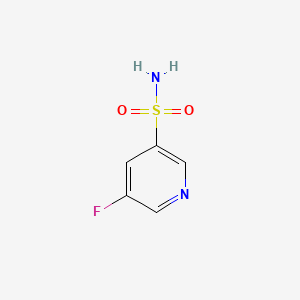

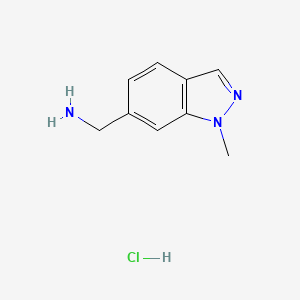

![5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566877.png)

![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)